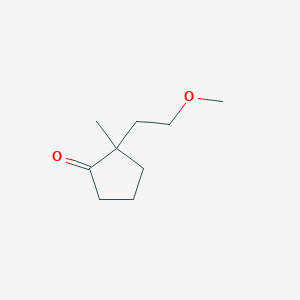![molecular formula C21H18Cl2 B14412871 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) CAS No. 85711-86-0](/img/structure/B14412871.png)
1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) is an organic compound with a complex structure It consists of a 3-methyl-1,2-phenylene core, which is bis(methylene) linked to two 2-chlorobenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) typically involves the reaction of 3-methyl-1,2-phenylenedimethanol with 2-chlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The chlorobenzene groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Products where chlorine atoms are replaced by other functional groups.
Applications De Recherche Scientifique
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[(1,3-Phenylenebis(methylene)]bis(2-chlorobenzene)
- 1,1’-[(1,4-Phenylenebis(methylene)]bis(2-chlorobenzene)
- 1,1’-[(1,2-Phenylenebis(methylene)]bis(2-chlorobenzene)
Uniqueness
1,1’-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene) is unique due to the presence of the 3-methyl group on the phenylene core, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interaction profiles with molecular targets compared to its analogs.
Propriétés
Numéro CAS |
85711-86-0 |
|---|---|
Formule moléculaire |
C21H18Cl2 |
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
1,2-bis[(2-chlorophenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C21H18Cl2/c1-15-7-6-10-16(13-17-8-2-4-11-20(17)22)19(15)14-18-9-3-5-12-21(18)23/h2-12H,13-14H2,1H3 |
Clé InChI |
QREVVXJBJYNMAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC2=CC=CC=C2Cl)CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


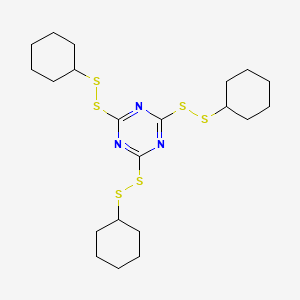
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
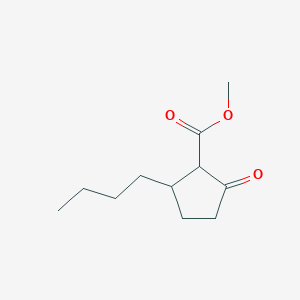
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
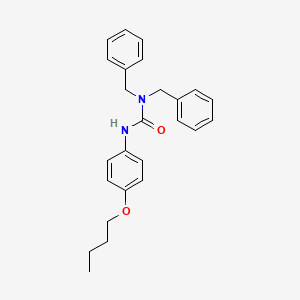
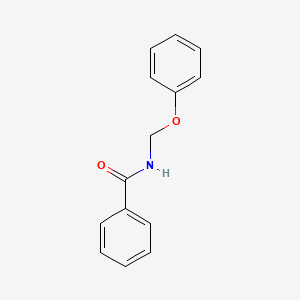

![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)
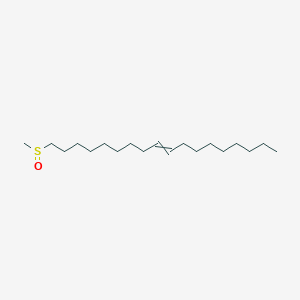
![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)
